molecular formula C9H13N3O2 B1488146 2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one CAS No. 1443288-70-7

2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one

Cat. No. B1488146
CAS RN: 1443288-70-7
M. Wt: 195.22 g/mol
InChI Key: YVCUAJQXNIJTPK-UHFFFAOYSA-N
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Description

“2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one” is a derivative of pyridazinone . Pyridazinones are a class of organic compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .


Chemical Reactions Analysis

Pyridazinones are known for their diverse pharmacological activities. They have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . They have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .

Scientific Research Applications

Synthesis and Derivative Formation

  • Reactions with Alkyl and Nucleophiles : Alkyl 2-[2-ethoxycarbonyl-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoates were transformed with C- and N-nucleophiles into various heteroaryl derivatives, including pyranones and pyridinones, indicating the versatility of similar compounds in synthesizing diverse heterocyclic structures (Jukić et al., 2001).

  • Synthesis of Methyl Derivatives : Methyl 2-(benzyloxycarbonyl)aimno-3-dimemylaminopropenoate was used for the preparation of substituted pyrroles, pyranones, and pyridinones, demonstrating the compound's utility in synthesizing structurally diverse heterocycles (Toplak et al., 1999).

Reactions and Transformations

  • Reaction with Heterocyclic Hydroxy Compounds : The reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with heterocyclic hydroxy compounds led to the synthesis of fused pyranones, highlighting the compound's reactivity and potential in creating complex heterocyclic structures (Stanovnik et al., 1993).

  • Synthesis of Pyridazine Derivatives : The study focused on the synthesis of pyridazine derivatives, illustrating the compound's role in creating specific heterocyclic frameworks (Mohareb & Fahmy, 1985).

Chemical Behavior and Properties

  • Tautomerism of Aza Heterocycles : This research provided insights into the tautomerism and structural stability of pyrazolo-pyridin-3-one derivatives, contributing to the understanding of the chemical behavior of related compounds in different states (Gubaidullin et al., 2014).

  • Multicomponent Synthesis Peculiarities : The study explored the synthesis of 2-amino-4H-pyrans derived from benzothiazine, providing insights into the reaction mechanisms and selectivity, relevant to similar heterocyclic syntheses (Lega et al., 2016).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound can interact with calcium channels, affecting calcium ion influx and thus modulating cellular activities . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and cardiovascular diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the NF-κB signaling pathway, which plays a pivotal role in regulating immune response and inflammation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of cytokines and other signaling molecules. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, thereby affecting energy production and cellular growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. For instance, its inhibition of cyclooxygenase enzymes is achieved through direct binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can act as an allosteric modulator, changing the conformation of target proteins and thereby influencing their activity . These molecular interactions underpin the compound’s diverse pharmacological effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied extensively in laboratory settings. Over time, the compound remains relatively stable under physiological conditions, maintaining its biological activity . Prolonged exposure to extreme pH or high temperatures can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained modulation of gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and altering metabolite levels . The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . This targeted distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches its intended sites of action.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications . It is predominantly localized in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes and signaling proteins . This localization is essential for its function, as it allows the compound to modulate critical cellular processes directly at their sites of occurrence.

properties

IUPAC Name

2-(2-aminoethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-2-3-12-9(13)5-7-6-14-4-1-8(7)11-12/h5H,1-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCUAJQXNIJTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=O)N(N=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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